

# An In-depth Technical Guide to n-Butyltrichlorotin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *n*-Butyltrichlorotin

Cat. No.: B050099

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

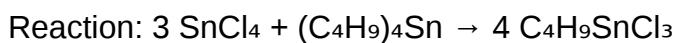
This technical guide provides a comprehensive overview of **n-Butyltrichlorotin**, an organotin compound with significant industrial and research applications. The document details its chemical and physical properties, outlines common synthesis and analytical procedures, and discusses its primary uses, with a focus on quantitative data, experimental methodologies, and process visualization.

## Chemical and Physical Properties

**n-Butyltrichlorotin**, also known as butyltin trichloride, is a colorless to yellow liquid at room temperature.<sup>[1]</sup> It is a key intermediate in the synthesis of other organotin compounds and finds extensive use as a surface treatment agent for glass.<sup>[1][2]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **n-Butyltrichlorotin** are summarized in the table below for easy reference.


| Property                  | Value                                            | Reference(s) |
|---------------------------|--------------------------------------------------|--------------|
| Molecular Formula         | C <sub>4</sub> H <sub>9</sub> Cl <sub>3</sub> Sn | [3]          |
| Molecular Weight          | 282.18 g/mol                                     | [3]          |
| CAS Number                | 1118-46-3                                        | [3]          |
| Appearance                | Clear, colorless to yellowish liquid             | [1][2]       |
| Density                   | 1.693 g/mL at 25 °C                              | [3]          |
| Boiling Point             | 93 °C at 10 mmHg                                 | [3]          |
| Melting Point             | -63 °C                                           | [3]          |
| Refractive Index          | n <sub>20/D</sub> 1.523                          | [3]          |
| Flash Point               | 81 °C                                            | [3]          |
| Auto-ignition Temperature | 560 °C                                           | [3]          |

## Synthesis of n-Butyltrichlorotin

There are two primary industrial methods for the synthesis of **n-Butyltrichlorotin**. The selection of a particular method depends on the available starting materials and the desired purity of the final product.

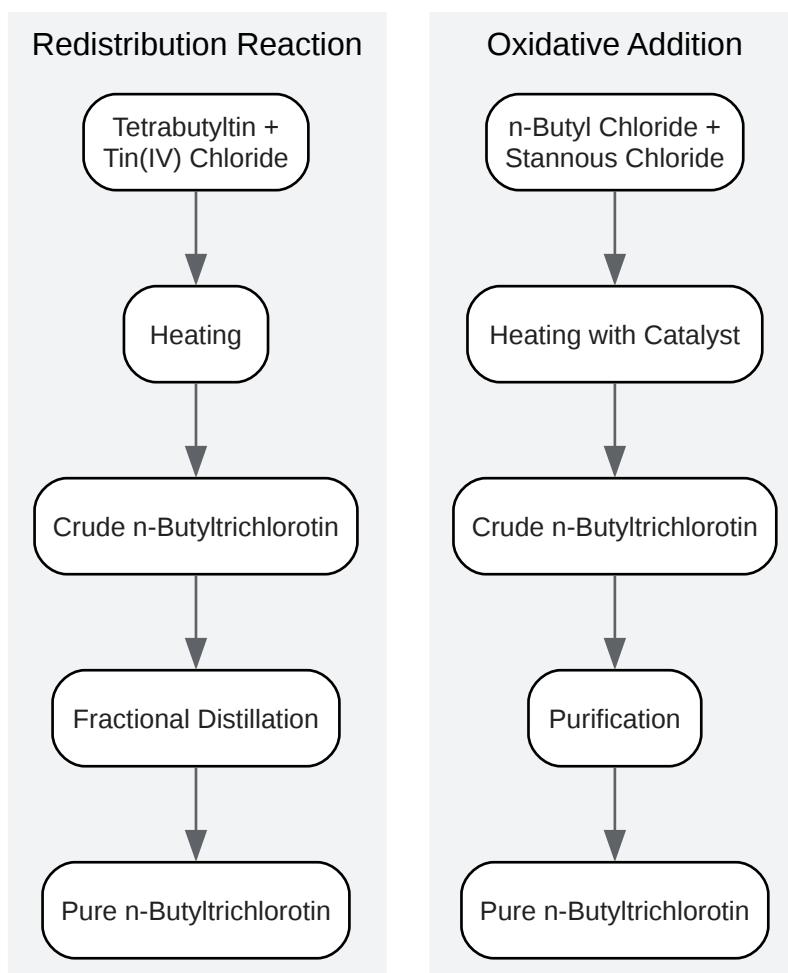
## Redistribution Reaction

This is a common method that involves the reaction of tetrabutyltin with tin(IV) chloride. The reaction proceeds by the redistribution of butyl and chloride groups between the two tin centers.



A general protocol for this synthesis involves reacting tetrabutyltin and tin(IV) chloride in a stoichiometric ratio, often with a slight excess of tin(IV) chloride, at elevated temperatures. The product, **n-Butyltrichlorotin**, can then be purified by fractional distillation under reduced pressure.

## Oxidative Addition


Another synthetic route is the oxidative addition of n-butyl chloride to stannous chloride. This reaction is typically carried out at elevated temperatures and may be catalyzed by a Lewis acid or an organoantimony compound.



This method offers a more direct route to the desired product from readily available starting materials.

Below is a conceptual workflow for the synthesis of **n-Butyltrichlorotin**.

### Synthesis Workflow for n-Butyltrichlorotin



[Click to download full resolution via product page](#)

Synthesis pathways for **n-Butyltrichlorotin**.

## Experimental Protocols

Accurate determination of the purity and concentration of **n-Butyltrichlorotin** is crucial for its application. The following sections provide detailed methodologies for common analytical techniques.

### Purity Determination by Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of organotin compounds. Due to the polarity of **n-Butyltrichlorotin**, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. Ethylation using sodium tetraethylborate is a common derivatization method.

#### 3.1.1 Sample Preparation and Derivatization

- Sample Preparation: Accurately weigh a sample of **n-Butyltrichlorotin** and dissolve it in a suitable organic solvent (e.g., hexane).
- Internal Standard: Add a known amount of an internal standard (e.g., tripropyltin) to the sample solution.
- Buffering: Adjust the pH of the sample to approximately 4.7-5.0 using an acetate buffer solution.<sup>[4]</sup>
- Derivatization: Add a freshly prepared 2% (w/v) solution of sodium tetraethylborate in water.  
<sup>[4]</sup>
- Extraction: Add hexane and vortex the mixture for 30 minutes to extract the derivatized analyte.<sup>[4]</sup>
- Analysis: The hexane layer containing the ethylated butyltin species is then analyzed by GC-MS or GC-FPD.<sup>[4]</sup>

#### 3.1.2 Representative GC-MS Conditions

- GC System: Agilent 5977A Series GC/MSD or similar.<sup>[4]</sup>

- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m) or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Injector: Splitless mode.
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp 1: 10 °C/min to 180 °C.
  - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

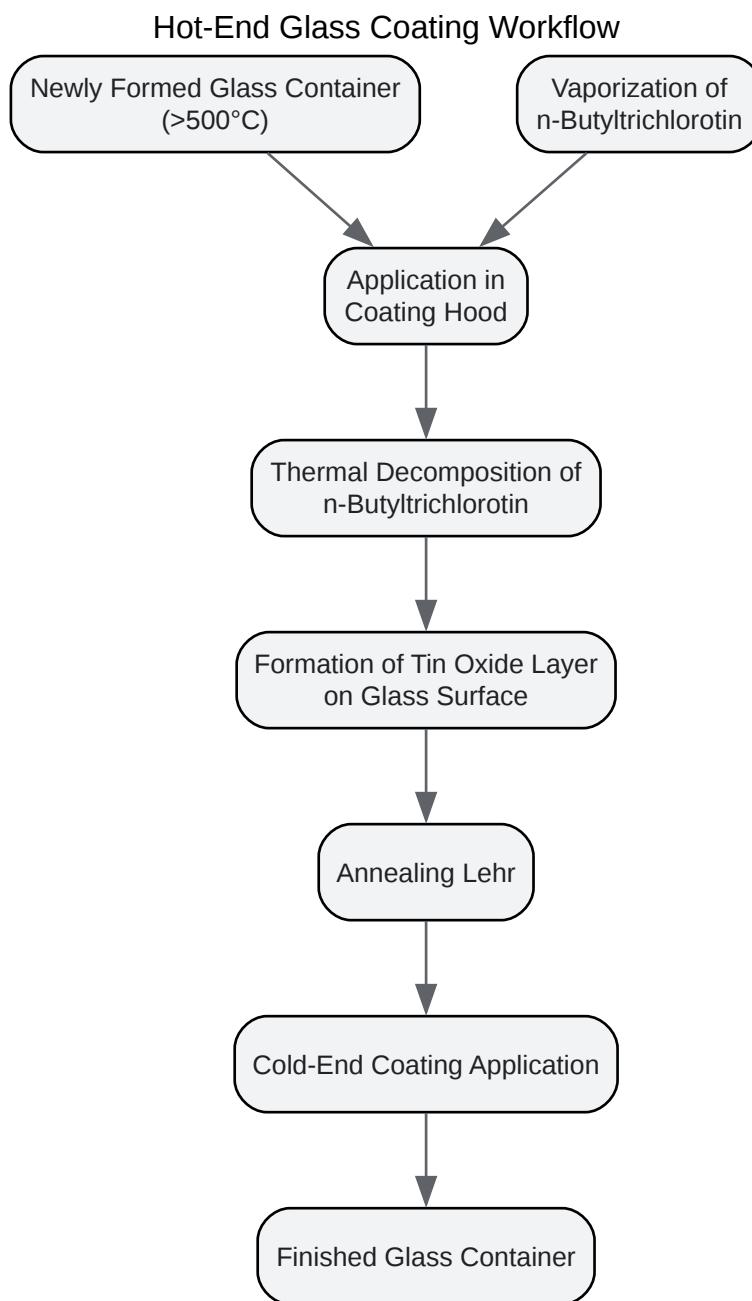
## Assay by Acid-Base Titration

The purity of **n-Butyltrichlorotin** can be estimated by a simple acid-base titration. The compound hydrolyzes in the presence of water to produce hydrochloric acid (HCl), which can be titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH).

### 3.2.1 Titration Procedure

- Sample Preparation: Accurately weigh a sample of **n-Butyltrichlorotin** into a flask.
- Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.
- Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.
- Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change of the indicator.
- Calculation: The purity of the **n-Butyltrichlorotin** can be calculated based on the volume of NaOH solution used, its concentration, and the stoichiometry of the hydrolysis reaction (assuming complete hydrolysis to produce 3 moles of HCl per mole of **n-Butyltrichlorotin**).

## Applications


The primary application of **n-Butyltrichlorotin** is in the surface treatment of glass containers, a process known as hot-end coating.[2][5] This treatment imparts significant benefits to the final product.

### Hot-End Coating of Glass Containers

In the manufacturing of glass bottles and jars, a thin, transparent layer of tin oxide is applied to the outer surface of the newly formed, still hot containers.[2][5] This coating provides several advantages:

- Increased Strength and Durability: The tin oxide layer heals microscopic surface flaws, significantly increasing the mechanical strength and resistance to scratching and abrasion.[2]
- Primer for Cold-End Coating: The hot-end coating provides an ideal surface for the application of a subsequent "cold-end" coating (typically a polyethylene wax), which provides lubricity for smooth passage through inspection and packaging lines.[6]
- Enables Lightweighting: By enhancing the strength of the glass, manufacturers can produce lighter containers, saving raw materials and reducing transportation costs.[5]

The hot-end coating process involves vaporizing **n-Butyltrichlorotin** and applying it to the glass surface at temperatures typically above 500°C.[5] At these high temperatures, the **n-Butyltrichlorotin** thermally decomposes to form a uniform, nanometer-thin layer of tin oxide that chemically bonds to the glass surface.[2][5]



[Click to download full resolution via product page](#)

Process flow for hot-end coating of glass.

## Safety Information

**n-Butyltrichlorotin** is a hazardous substance and must be handled with appropriate safety precautions.

- Corrosive: It causes severe skin burns and eye damage.[3]

- Respiratory Irritant: Inhalation of vapors may cause respiratory irritation.[3]
- Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[3]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Personal protective equipment, including chemical-resistant gloves, safety goggles, and respiratory protection, should be used in a well-ventilated area.

## Conclusion

**n-Butyltrichlorotin** is a versatile organotin compound with well-established properties and applications. Its role as a precursor for tin oxide coatings in the glass industry is of particular importance, contributing to the production of stronger, more durable, and lighter glass containers. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective and responsible use in research and industrial settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [asdlib.org](http://asdlib.org) [asdlib.org]
- 2. BNT Chemicals | Monobutyltin Trichloride Glass Coating [[bnt-chemicals.com](http://bnt-chemicals.com)]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [agilent.com](http://agilent.com) [agilent.com]
- 5. [gulbrandsen.com](http://gulbrandsen.com) [gulbrandsen.com]
- 6. [tecinde.com](http://tecinde.com) > brands [tecinde.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to n-Butyltrichlorotin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050099#molecular-weight-of-n-butyltrichlorotin>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)